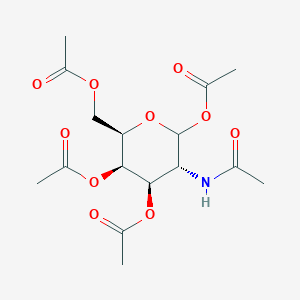![molecular formula C₂₆H₃₂O₈ B023526 (2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 75803-39-3](/img/structure/B23526.png)
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoic acid can be synthesized through various methods, including the hydrogenation of heptadecenoic acid or the oxidation of heptadecanol . The hydrogenation process involves the addition of hydrogen to heptadecenoic acid in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of heptadecanoic acid often involves the extraction from natural sources such as the fat and milkfat of ruminants . The extracted fat is then subjected to hydrolysis to yield heptadecanoic acid .
Chemical Reactions Analysis
Types of Reactions: Heptadecanoic acid undergoes various chemical reactions, including:
Oxidation: Heptadecanoic acid can be oxidized to produce heptadecanal and heptadecanoic acid.
Reduction: Reduction of heptadecanoic acid yields heptadecanol.
Esterification: Heptadecanoic acid reacts with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Esterification: Catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are employed.
Major Products:
Oxidation: Heptadecanal and heptadecanoic acid.
Reduction: Heptadecanol.
Esterification: Heptadecanoate esters.
Scientific Research Applications
Heptadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Heptadecanoic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Heptadecanoic acid is unique among fatty acids due to its odd-chain structure. Similar compounds include:
Palmitic Acid (C₁₆H₃₂O₂): A saturated fatty acid with one less carbon atom.
Stearic Acid (C₁₈H₃₆O₂): A saturated fatty acid with one more carbon atom.
Heptadecanol (C₁₇H₃₆O): The alcohol derivative of heptadecanoic acid.
Heptadecanal (C₁₇H₃₄O): The aldehyde derivative of heptadecanoic acid.
Heptadecanoic acid’s odd-chain structure and its occurrence as a trace component in ruminant fat make it distinct from these similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXJBRONRGLRT-XQQCSVHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997200 | |
| Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75803-39-3 | |
| Record name | 17alpha-Ethynylestradiol-17beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)




